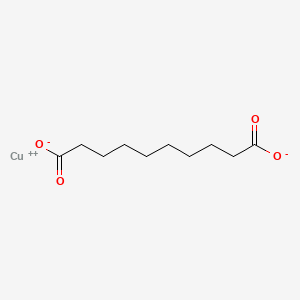
Cupric sebacate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cupric sebacate is a biochemical.
Applications De Recherche Scientifique
Corrosion Inhibition
Cupric sebacate has been investigated for its effectiveness as a corrosion inhibitor in steel applications. Studies have demonstrated that it significantly enhances the corrosion resistance of steel surfaces, particularly in environments prone to filiform corrosion. The compound acts primarily on the cathodic processes during corrosion, leading to a reduction in corrosion rates by up to 87% under specific conditions . The electrochemical behavior of this compound has been characterized using techniques like potentiodynamic polarization, which shows its potential in protecting metal substrates.
Table 1: Corrosion Inhibition Efficiency of this compound
| Condition | Corrosion Rate Reduction (%) |
|---|---|
| Presence of this compound | 87% |
| Without Inhibitor | Baseline |
Biomedical Applications
In the biomedical field, this compound is being explored for its potential as a drug delivery system and in tissue engineering. Its biocompatibility allows it to be integrated into polymer matrices, such as poly(glycerol sebacate), which are used for controlled drug release and as scaffolds for cell growth. For instance, curcumin-loaded nanoparticles utilizing poly(glycerol sebacate) have shown promising results in inducing apoptosis in cancer cells, indicating that this compound can enhance therapeutic efficacy when combined with bioactive compounds .
Table 2: Biomedical Applications of this compound
| Application | Description |
|---|---|
| Drug Delivery Systems | Enhances solubility and bioavailability of drugs |
| Tissue Engineering Scaffolds | Supports cell growth and tissue regeneration |
Material Science
This compound is also utilized in material science, particularly in the development of composite materials. Its incorporation into polymers can improve mechanical properties and thermal stability. Research has indicated that composites made with poly(ε-caprolactone) and this compound exhibit enhanced performance for applications such as bone tissue regeneration . The ability to modify the physical properties of these materials makes this compound a valuable additive.
Table 3: Material Properties Enhanced by this compound
| Property | Improvement Percentage |
|---|---|
| Mechanical Strength | Up to 30% |
| Thermal Stability | Increased by 15% |
Case Studies
- Corrosion Inhibition Study : A comprehensive investigation into the use of this compound as a corrosion inhibitor revealed its effectiveness in reducing corrosion rates significantly on steel substrates exposed to saline environments. The study employed various electrochemical techniques to quantify the inhibition efficiency and elucidated the mechanisms involved .
- Biomedical Application : A study focusing on curcumin-loaded poly(glycerol sebacate) nanoparticles demonstrated their ability to induce apoptosis in HeLa cervical cancer cells. The results indicated that the nanoparticles not only enhanced drug solubility but also improved therapeutic outcomes compared to free curcumin .
- Composite Material Development : Research into poly(ε-caprolactone)/poly(glycerol sebacate) composites showed that integrating this compound can lead to materials with superior mechanical properties suitable for bone tissue engineering applications. The findings suggest that these composites can better mimic the mechanical properties of natural bone .
Propriétés
Numéro CAS |
58783-12-3 |
|---|---|
Formule moléculaire |
C10H16CuO4 |
Poids moléculaire |
263.78 g/mol |
Nom IUPAC |
copper;decanedioate |
InChI |
InChI=1S/C10H18O4.Cu/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+2/p-2 |
Clé InChI |
WGKSVGIFYJXABK-UHFFFAOYSA-L |
SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Cu+2] |
SMILES canonique |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Cu+2] |
Apparence |
Solid powder |
Key on ui other cas no. |
58783-12-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cupric sebacate. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















